BenchChemオンラインストアへようこそ!

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CDK2 inhibition Fragment-based drug discovery Kinase inhibitor potency

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1048675-56-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It was identified through fragment-based X-ray crystallographic screening against cyclin-dependent kinase 2 (CDK2) and co-crystallized with CDK2 in the ATP-binding site (PDB: 2VTR).

Molecular Formula C10H10ClN5
Molecular Weight 235.67 g/mol
CAS No. 1048675-56-4
Cat. No. B13877442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1048675-56-4
Molecular FormulaC10H10ClN5
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=NC2=C(C=NN12)C#N)Cl
InChIInChI=1S/C10H10ClN5/c1-6(2)14-9-3-8(11)15-10-7(4-12)5-13-16(9)10/h3,5-6,14H,1-2H3
InChIKeyHFTLYNKTSANXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile – Fragment-Derived CDK2 Ligand for Structural Biology and Kinase Inhibitor Research


5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1048675-56-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It was identified through fragment-based X-ray crystallographic screening against cyclin-dependent kinase 2 (CDK2) and co-crystallized with CDK2 in the ATP-binding site (PDB: 2VTR) [2]. The compound is annotated as a CDK2 ligand in DrugBank (DB08139) and BindingDB [3], and serves as a reference tool for fragment-based drug discovery campaigns targeting CDKs.

Why 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidines or Other CDK2 Fragments


Pyrazolo[1,5-a]pyrimidines are a versatile scaffold for kinase inhibition, but their activity, selectivity, and binding mode are exquisitely sensitive to substitution patterns [1]. The specific substitution vector of 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile — a chlorine at C5, an isopropylamino group at C7, and a carbonitrile at C3 — defines a unique pharmacophore that was selected from >30 fragment hits in a CDK2 crystallographic screen [2]. Replacing the chlorine with hydrogen, altering the amine substituent, or removing the nitrile would abolish the hydrogen-bond network and van der Waals contacts observed in the 2VTR co-crystal structure, changing both potency and kinase selectivity [3]. Generic substitution therefore risks loss of the precise binding interactions that make this compound a validated fragment hit for CDK2.

Quantitative Differentiation Evidence for 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. CDK2 Fragment Hits and Advanced Leads


CDK2/Cyclin A Inhibitory Potency Compared to Larger Pyrazolo[1,5-a]pyrimidine Leads

In a radiometric CDK2/cyclin A assay (pH 7.2, 2 °C), 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile displayed an IC50 of 1500 nM [1]. This places it in the typical potency range for fragment hits (>100 µM to low µM) and distinguishes it from advanced pyrazolo[1,5-a]pyrimidine leads such as compound 4k (BS-194), which achieves an IC50 of 3 nM against CDK2 [2]. The 500-fold difference defines this compound as a fragment starting point rather than a development candidate.

CDK2 inhibition Fragment-based drug discovery Kinase inhibitor potency

Ligand Efficiency Metrics vs. Indazole Fragment 6 from the Same CDK2 Screen

The Wyatt et al. (2008) fragment screen identified >30 CDK2 hits [1]. Among these, indazole 6 served as the primary optimization starting point and yielded lead series with nanomolar affinity [1]. 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (molecular weight 235.7 Da, 16 non-hydrogen atoms) is a slightly larger fragment than indazole 6 (MW ~118 Da). Its IC50 of 1500 nM corresponds to a ligand efficiency (LE) of ~0.32 kcal/mol per heavy atom, which is within the acceptable range for fragment hits (LE ≥ 0.3) but below the LE of indazole 6, which exhibited higher efficiency and was therefore prioritized for lead optimization in the publication [2].

Ligand efficiency Fragment screening CDK2 crystallography

ATP-Site Binding Mode and Key Interactions vs. Other CDK2 Pyrazolo[1,5-a]pyrimidines

The 1.89 Å co-crystal structure (PDB 2VTR) reveals that 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile binds in the CDK2 ATP pocket with the pyrazolo[1,5-a]pyrimidine core forming hydrogen bonds to the hinge region (Leu83) [1]. The C3 carbonitrile extends toward the solvent-exposed region, while the C5 chlorine and C7 isopropylamino group occupy hydrophobic sub-pockets. In contrast, the related pyrazolo[1,5-a]pyrimidine in PDB 1Y8Y bears a 4-methanesulfonylphenylamine at C7 and lacks the C3 nitrile, resulting in a distinct binding trajectory [2]. The C3 nitrile of LZB provides a synthetic handle for fragment growing that is absent in many other pyrazolo[1,5-a]pyrimidine CDK2 fragments.

X-ray crystallography Binding mode CDK2 hinge region

Annotated CDK2 Target Engagement vs. Uncharacterized Pyrazolo[1,5-a]pyrimidine Analogs

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is annotated in DrugBank (DB08139) with a single known protein target: cyclin-dependent kinase 2 (CDK2) [1]. Its binding is confirmed by a co-crystal structure (PDB 2VTR) [2] and a radiometric biochemical assay (IC50 = 1500 nM) [3]. In contrast, many commercially available pyrazolo[1,5-a]pyrimidine analogs lack any public target annotation or structural biology validation. This compound is one of the few pyrazolo[1,5-a]pyrimidine fragments with a fully public, experimentally determined CDK2 co-crystal structure, providing users with atomic-resolution binding information for computational chemistry and structure-based design.

Target engagement DrugBank annotation CDK2 selectivity

Optimal Application Scenarios for 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Differentiation Evidence


Fragment-Based Lead Generation for CDK2-Dependent Cancers

As a validated CDK2 fragment hit with a public co-crystal structure (PDB 2VTR) [1], this compound is an ideal starting point for fragment growing, merging, or linking campaigns. Its C3 nitrile and C7 isopropylamino group provide distinct synthetic vectors for elaboration toward potent CDK2 inhibitors. The 500-fold potency gap relative to lead compound 4k (IC50 3 nM) [2] defines a clear optimization trajectory. Procure this compound when initiating a CDK2 fragment-to-lead program that requires a structurally characterized, non-indazole chemotype.

CDK2 Biochemical Assay Calibration and Screening Cascade Validation

With a well-defined IC50 of 1500 nM in a radiometric CDK2/cyclin A assay [1], this compound serves as a low-potency reference control for calibrating CDK2 biochemical assays and validating screening cascades. Its intermediate potency (neither too weak nor too strong) makes it suitable for establishing the assay window and for use as a tool compound in fragment-screening counter-screens.

Computational Chemistry and Docking Validation for Pyrazolo[1,5-a]pyrimidine Scaffolds

The 1.89 Å co-crystal structure (PDB 2VTR) provides atomic-resolution detail of how the pyrazolo[1,5-a]pyrimidine core engages the CDK2 hinge region [1]. Computational chemists can use this structure to validate docking protocols, scoring functions, and molecular dynamics simulations for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The C3 nitrile's solvent-exposed orientation offers a clear reference point for designing focused libraries.

Kinase Selectivity Profiling Reference for Pyrazolo[1,5-a]pyrimidine Chemical Probes

Although annotated only for CDK2 in DrugBank [1], the compound's fragment-like physicochemical properties (MW 235.7, ClogP predicted ~2.5) suggest it may exhibit binding to other kinases. Researchers developing selective CDK2 chemical probes can use this compound as a minimal pharmacophore reference to assess the selectivity contribution of additional substituents introduced during optimization.

Quote Request

Request a Quote for 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.